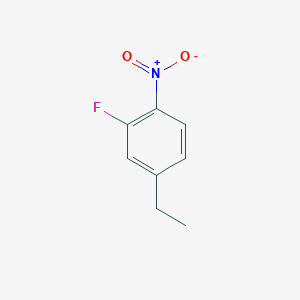
4-Ethyl-2-fluoronitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluoronitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, and a fluorine atom is substituted at the fourth position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-2-fluoronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-ethylfluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the Halex process, where 4-ethyl-2-nitrochlorobenzene is reacted with potassium fluoride to replace the chlorine atom with a fluorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product .
化学反应分析
Types of Reactions
4-Ethyl-2-fluoronitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or phenoxides, facilitated by the electron-withdrawing nitro group.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Nucleophilic Substitution: Amines, phenoxides, often in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Ethyl-2-fluoroaniline.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Ethyl-2-fluorobenzoic acid.
科学研究应用
4-Ethyl-2-fluoronitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-ethyl-2-fluoronitrobenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group facilitates the departure of the fluorine atom, making the benzene ring more susceptible to nucleophilic attack . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often catalyzed by metal catalysts.
相似化合物的比较
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the ethyl group.
2-Fluoronitrobenzene: Similar structure but lacks the ethyl group and has the nitro group at a different position.
4-Ethyl-2-nitrobenzene: Similar structure but lacks the fluorine atom.
Uniqueness
The combination of these groups can lead to unique chemical properties and reactivity patterns compared to its analogs .
生物活性
4-Ethyl-2-fluoronitrobenzene (C8H8FNO2) is an aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential therapeutic uses.
This compound is characterized by the presence of an ethyl group, a fluorine atom, and a nitro group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Nitrobenzene derivatives have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that nitro groups can enhance the antibacterial properties of aromatic compounds by disrupting bacterial cell wall synthesis and function .
Toxicological Profile
The toxicological effects of nitrobenzene derivatives, including this compound, have been documented in several studies. Nitro compounds are known to undergo metabolic activation, leading to the formation of reactive metabolites that can cause cellular damage. For instance, nitrobenzene exposure has been associated with hematological effects such as methemoglobinemia and liver toxicity in animal models .
Table 1: Summary of Toxicological Effects of Nitro Compounds
| Effect | Observed In Studies | Reference |
|---|---|---|
| Methemoglobinemia | Male F344 rats exposed to nitrobenzene | |
| Liver toxicity | Chronic exposure studies | |
| Hematological changes | Various animal models |
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the nitro group position significantly influenced antibacterial activity, suggesting a potential pathway for optimizing new antimicrobial agents based on this compound .
- Toxicity Assessment : A chronic toxicity study was conducted using F344 rats exposed to nitrobenzene derivatives over a 90-day period. The study revealed significant changes in liver weights and histopathological alterations, highlighting the need for careful evaluation of similar compounds like this compound before clinical application .
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
4-ethyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
InChI 键 |
MTXOEZSEPDKTKA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















